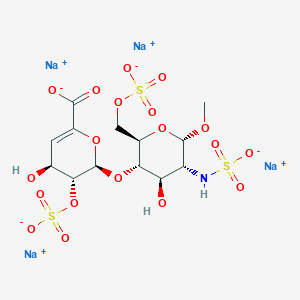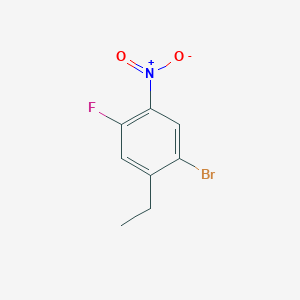
Fondaparinux Sodium Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fondaparinux Sodium Impurity is a byproduct or contaminant that can be found during the synthesis of Fondaparinux Sodium, a synthetic and selective inhibitor of activated Factor X (Xa). Fondaparinux Sodium is primarily used as an anticoagulant for the prevention and treatment of venous thromboembolic events, such as deep vein thrombosis and pulmonary embolism .
Preparation Methods
The preparation of Fondaparinux Sodium Impurity involves several steps. One method includes subjecting a compound represented by a specific formula to reduction hydrogenation, followed by a reaction with sulfur trioxide. The product is then purified using preparative chromatography, and the impurity peak is collected and desalted using resin . Industrial production methods for Fondaparinux Sodium aim to optimize the process to achieve low impurity content and good stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Fondaparinux Sodium Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur trioxide for sulfonation and hydrogen for reduction hydrogenation . The major products formed from these reactions are typically sulfonated derivatives and reduced forms of the original compound .
Scientific Research Applications
Fondaparinux Sodium Impurity is primarily used in scientific research to study the quality and purity of Fondaparinux Sodium. It serves as a reference substance in quality control and analytical methods to ensure the safety and efficacy of the final pharmaceutical product . Additionally, it is used in the development of novel analytical techniques for the detection and quantification of impurities in synthetic heparins .
Mechanism of Action
Comparison with Similar Compounds
Fondaparinux Sodium Impurity can be compared to other impurities found in synthetic heparins, such as those in low molecular weight heparins and unfractionated heparins. Unlike these animal-sourced heparins, Fondaparinux Sodium is entirely chemically synthesized, reducing the risk of contamination and variability . Similar compounds include heparin and heparan sulfate, which share structural similarities with Fondaparinux Sodium .
Properties
CAS No. |
1809833-99-5 |
|---|---|
Molecular Formula |
C13H17NNa4O19S3 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
tetrasodium;(2R,3R,4S)-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C13H21NO19S3.4Na/c1-28-12-7(14-34(19,20)21)8(16)10(6(31-12)3-29-35(22,23)24)32-13-9(33-36(25,26)27)4(15)2-5(30-13)11(17)18;;;;/h2,4,6-10,12-16H,3H2,1H3,(H,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;/q;4*+1/p-4/t4-,6+,7+,8+,9+,10+,12-,13-;;;;/m0..../s1 |
InChI Key |
RQZKLVNMRVFKTR-XISSBKPVSA-J |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)


![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)





![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
